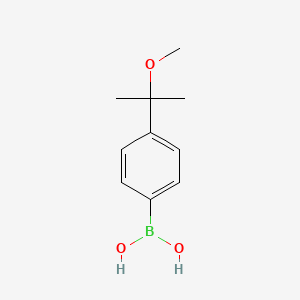
(4-(2-Methoxypropan-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Methoxypropan-2-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methoxypropan-2-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxypropan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-methoxypropan-2-ylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making the process efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
化学反应分析
Types of Reactions: (4-(2-Methoxypropan-2-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
(4-(2-Methoxypropan-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of (4-(2-Methoxypropan-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, it can form reversible covalent bonds with nucleophilic biological compounds, such as enzyme residues and nucleic acids, influencing their activity .
相似化合物的比较
Phenylboronic Acid: Lacks the 2-methoxypropan-2-yl group, making it less sterically hindered and more reactive in certain conditions.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of the 2-methoxypropan-2-yl group, affecting its reactivity and applications.
4-Morpholinophenylboronic Acid: Contains a morpholine ring, which introduces different electronic and steric properties.
Uniqueness: (4-(2-Methoxypropan-2-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic properties, making it particularly useful in selective cross-coupling reactions and as a versatile building block in organic synthesis .
属性
分子式 |
C10H15BO3 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC 名称 |
[4-(2-methoxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,14-3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 |
InChI 键 |
FAPCZKFQKUJNHS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C(C)(C)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















